molecular formula C11H17NO3S B13667986 Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate

Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate

Cat. No.: B13667986
M. Wt: 243.32 g/mol
InChI Key: RHEHZVCTYIMFDZ-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate is a chemical compound that belongs to the class of esters. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-Hydroxy-3-(2-methyl-4-thiazolyl)propanoate
  • Ethyl 3-Hydroxy-3-(2-ethyl-4-thiazolyl)propanoate
  • Ethyl 3-Hydroxy-3-(2-propyl-4-thiazolyl)propanoate

Uniqueness

Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate is unique due to the presence of the isopropyl group on the thiazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2-propan-2-yl-1,3-thiazol-4-yl)propanoate

InChI

InChI=1S/C11H17NO3S/c1-4-15-10(14)5-9(13)8-6-16-11(12-8)7(2)3/h6-7,9,13H,4-5H2,1-3H3

InChI Key

RHEHZVCTYIMFDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CSC(=N1)C(C)C)O

Origin of Product

United States

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